molecular formula C13H17FN2O4S B2364637 3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine CAS No. 2418643-68-0

3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine

Cat. No.: B2364637
CAS No.: 2418643-68-0
M. Wt: 316.35
InChI Key: KCSVIRDYOMXMOF-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated counterparts .

Preparation Methods

The synthesis of 3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated compounds .

Chemical Reactions Analysis

3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine involves its interaction with molecular targets through its fluorinated pyridine ring. The electron-withdrawing fluorine atoms influence the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of specific pathways and targets, making it useful in various applications .

Comparison with Similar Compounds

3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine can be compared with other fluorinated pyridines, such as:

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • Pentafluoropyridine

These compounds share similar properties due to the presence of fluorine atoms but differ in their specific substitution patterns and reactivity. The unique structure of this compound makes it distinct in terms of its chemical behavior and applications .

Properties

IUPAC Name

3-fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-9(2)10-3-4-16(8-10)13(17)11-5-12(7-15-6-11)20-21(14,18)19/h5-7,9-10H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSVIRDYOMXMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCN(C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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